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1-(3,3-Difluorocyclobutyl)ethan-1-amine

Cat. No.: B2393835
CAS No.: 1780847-80-4
M. Wt: 135.158
InChI Key: MMMZCKISFQKEQO-UHFFFAOYSA-N
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Description

Overview of Strained Small Carbocycles in Chemical Synthesis

Small carbocycles, such as cyclopropanes and cyclobutanes, possess inherent ring strain due to the deviation of their bond angles from the ideal sp³ hybridization. This strain energy can be harnessed to drive chemical reactions, making these rings valuable intermediates in organic synthesis. In the context of molecular design, these compact and rigid scaffolds can act as bioisosteres for larger or more flexible groups, helping to lock a molecule into a specific conformation for optimal interaction with a biological target. The introduction of a cyclobutyl ring can also increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a parameter often correlated with improved solubility and reduced off-target toxicity in drug candidates.

Contextualization of the 3,3-Difluorocyclobutyl Scaffold within Fluorinated Carbocycles

The 3,3-difluorocyclobutyl scaffold represents a unique combination of fluorine's electronic effects and the conformational constraints of a cyclobutane (B1203170) ring. The geminal difluoro substitution at the 3-position has a significant impact on the electronic properties of the ring, influencing the reactivity of other substituents. This moiety is increasingly recognized as a valuable bioisostere for various functional groups, including gem-dimethyl groups and carbonyls. The 3,3-difluorocyclobutyl group can impart a favorable combination of polarity and lipophilicity, making it an attractive component in the design of new bioactive molecules. Research into variously substituted difluorocyclobutanes has provided valuable insights into their synthesis and properties, paving the way for their broader application in medicinal chemistry. nih.gov

While specific research on 1-(3,3-Difluorocyclobutyl)ethan-1-amine is not extensively documented in peer-reviewed literature, its chemical structure suggests its role as a valuable building block. Its synthesis would most plausibly be achieved through the reductive amination of the corresponding ketone, 1-(3,3-difluorocyclobutyl)ethan-1-one, a known and commercially available intermediate. This reaction would involve the formation of an imine intermediate from the ketone and an amine source (such as ammonia), followed by reduction to the desired primary amine.

The 3,3-difluorocyclobutyl moiety is increasingly utilized in medicinal chemistry as a bioisosteric replacement for other chemical groups to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. For example, the related compound 3,3-difluorocyclobutylamine is a key building block in the synthesis of various therapeutic agents, including inhibitors of isocitrate dehydrogenase 1 (IDH1) for the treatment of certain cancers. google.com Given this precedent, this compound represents a promising, yet underexplored, building block for the development of novel pharmaceuticals. Its unique combination of a chiral amine center and a difluorinated cyclobutyl ring offers a three-dimensional scaffold that can be incorporated into a wide range of molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11F2N B2393835 1-(3,3-Difluorocyclobutyl)ethan-1-amine CAS No. 1780847-80-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,3-difluorocyclobutyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N/c1-4(9)5-2-6(7,8)3-5/h4-5H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMZCKISFQKEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(C1)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3,3 Difluorocyclobutyl Ethan 1 Amine and Its Precursors

Strategies for the Construction of the 3,3-Difluorocyclobutyl Ring System

The formation of the four-membered carbocycle is a foundational aspect of the synthesis. Strategies range from classical cycloaddition reactions that build the ring from acyclic precursors to methods that utilize pre-formed, functionalized cyclobutane (B1203170) building blocks.

A classical approach to constructing the cyclobutanone (B123998) skeleton involves the [2+2] cycloaddition of a ketene (B1206846) with an alkene. Specifically, the reaction of dichloroketene (B1203229) with a vinyl ether can be employed to form a 2-alkoxy-3,3-dichlorocyclobutanone intermediate. Dichloroketene is typically generated in situ from trichloroacetyl chloride and a suitable base, such as triethylamine.

The resulting dichlorocyclobutanone is a versatile precursor. The chlorine atoms can be removed via reductive dehalogenation, and the resulting cyclobutanone can then be subjected to fluorination conditions to install the desired gem-difluoro group. While this multi-step pathway is plausible for forming the carbon framework, more direct methods for introducing the fluorine atoms are often preferred in modern synthesis. libretexts.orgacs.orgnih.gov

Table 1: Plausible Pathway from Dichloroketene Cycloaddition

StepReactantsKey IntermediatePurpose
1Dichloroketene + Vinyl Ether2-Alkoxy-3,3-dichlorocyclobutanone[2+2] Cycloaddition to form the four-membered ring. nih.gov
22-Alkoxy-3,3-dichlorocyclobutanone3-Oxocyclobutanecarboxylic acid derivativeDehalogenation, hydrolysis, and oxidation.
3Cyclobutanone derivative3,3-Difluorocyclobutane derivativeGeminal difluorination of the ketone.

Modern synthetic strategies often rely on the use of pre-functionalized difluorocyclobutane building blocks, which can be prepared on a multigram scale. A key and commercially available starting material for many of these approaches is 3,3-difluorocyclobutanone. achemblock.commanchesterorganics.comchemicalbook.com

Research has demonstrated that this ketone can serve as a versatile precursor for a diverse range of 1,1-disubstituted-3,3-difluorocyclobutanes. nih.gov However, its reaction with standard organometallic reagents like Grignard or organolithium compounds is often problematic, leading to undesired HF elimination. A significant breakthrough involves the use of organolanthanum reagents, which are less basic and enable the successful addition of various carbon nucleophiles (aryl, alkynyl, etc.) to the carbonyl group. nih.gov This method provides access to tertiary 1-substituted-3,3-difluorocyclobutan-1-ols, which are valuable intermediates that can be further functionalized to generate a library of building blocks. nih.gov

Table 2: Key 3,3-Difluorocyclobutane Building Blocks

Building BlockTypical PrecursorSynthetic Utility
3,3-Difluorocyclobutanecarboxylic acid3,3-DifluorocyclobutanonePrecursor for amides, esters, and can be converted to amines via Curtius rearrangement.
3,3-Difluorocyclobutylamine3,3-Difluorocyclobutanecarboxylic acidA primary amine for further functionalization.
1-Aryl-3,3-difluorocyclobutan-1-ol3,3-DifluorocyclobutanoneCan be functionalized through carbocation or radical intermediates. nih.gov

Fluorination Strategies for Cyclobutane Scaffolds

The introduction of the geminal difluoro moiety is a critical transformation that imparts unique physicochemical properties to the molecule. This is typically achieved by converting a carbonyl group on the cyclobutane ring into a CF₂ group.

Geminal difluorination refers to the process of introducing two fluorine atoms to the same carbon atom. In the context of synthesizing 3,3-difluorocyclobutane derivatives, this almost invariably involves the fluorination of a cyclobutanone precursor at the 3-position. The strong electron-withdrawing nature of the two fluorine atoms can significantly influence the properties of the molecule, including its polarity and metabolic stability, making the gem-difluoro group a valuable bioisostere for a carbonyl group.

Deoxofluorination is a direct and widely used method for converting a ketone or aldehyde into a gem-difluoroalkane. This reaction is a cornerstone in the synthesis of 3,3-difluorocyclobutane building blocks. The process involves treating a cyclobutanone precursor with a specialized fluorinating agent that replaces the carbonyl oxygen with two fluorine atoms.

A range of reagents has been developed for this purpose. Diethylaminosulfur trifluoride (DAST) and its analogues, such as Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride), are common choices. These reagents are effective but must be handled with care due to their reactivity and potential thermal instability. The reaction mechanism typically involves the initial formation of a fluorosulfite intermediate, followed by nucleophilic displacement by fluoride (B91410) to yield the gem-difluorinated product. This transformation is a key step in many reported multigram syntheses of functionalized 3,3-difluorocyclobutanes. nih.gov

Table 3: Common Deoxofluorination Reagents

Reagent NameAcronym/AbbreviationStructureNotes
Diethylaminosulfur TrifluorideDAST(CH₃CH₂)₂NSF₃Widely used but can be thermally unstable.
Bis(2-methoxyethyl)aminosulfur TrifluorideDeoxo-Fluor®(CH₃OCH₂CH₂)₂NSF₃Offers greater thermal stability compared to DAST.
XtalFluor-E®(CH₃CH₂)₂NSF₂BF₄A crystalline, more stable alternative.

Introduction of the Ethan-1-amine Moiety

The final stage in the synthesis of 1-(3,3-difluorocyclobutyl)ethan-1-amine involves the construction of the C₂(amine)-substituted side chain. The most direct and convergent approach begins with the precursor ketone, 1-(3,3-difluorocyclobutyl)ethan-1-one, which contains the complete carbon skeleton. sriramchem.com

The conversion of this ketone to the target primary amine is efficiently achieved through reductive amination . masterorganicchemistry.comlibretexts.org This two-step, one-pot process involves:

Imine Formation: The ketone reacts with an ammonia (B1221849) source (such as ammonia itself or ammonium (B1175870) chloride) to form an intermediate imine (or iminium ion under acidic conditions).

Reduction: A reducing agent present in the reaction mixture reduces the C=N double bond of the imine to the C-N single bond of the final amine.

A variety of reducing agents can be used for this transformation. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are mild enough to selectively reduce the imine intermediate without significantly reducing the starting ketone, allowing the entire process to be performed in a single pot. masterorganicchemistry.comlibretexts.org This method is a robust and high-yielding route to the desired product. Biocatalytic reductive amination using engineered enzymes is also an emerging green alternative for producing chiral amines. researchgate.net

Table 4: Reductive Amination Protocol for this compound

StepDescriptionReagents
1Imine Formation1-(3,3-Difluorocyclobutyl)ethan-1-one, Ammonia (or NH₄Cl), mild acid catalyst (optional).
2ReductionSodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃).
Overall One-Pot Conversion Ketone → Primary Amine

Amination Reactions in the Synthesis of this compound

The most direct and widely utilized method for synthesizing this compound is through the reductive amination of its corresponding ketone precursor, 1-(3,3-difluorocyclobutyl)ethan-1-one. sriramchem.comlibretexts.org This two-step, one-pot process is a cornerstone of amine synthesis due to its efficiency and operational simplicity. libretexts.org

The reaction begins with the nucleophilic addition of an amine source, typically ammonia or an ammonia equivalent, to the carbonyl group of the ketone. This forms an unstable carbinolamine intermediate, which then dehydrates to form an imine. libretexts.org The subsequent and final step is the reduction of the imine intermediate to the target primary amine. libretexts.orglibretexts.org A variety of reducing agents can be employed for this transformation, with common choices including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., H₂ over a Nickel catalyst). libretexts.org

Step 1: Imine Formation 1-(3,3-Difluorocyclobutyl)ethan-1-one + NH₃ ⇌ Iminyl Intermediate + H₂O

Step 2: Reduction Iminyl Intermediate + [Reducing Agent] → this compound

Alternative, though less direct, methods for amine synthesis exist, such as the Gabriel synthesis. This method involves the alkylation of potassium phthalimide (B116566) with a suitable alkyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine. uomustansiriyah.edu.iqchemrxiv.org While effective for preventing over-alkylation, which can be an issue with direct alkylation using ammonia, reductive amination from the ketone is generally more convergent for this specific target. uomustansiriyah.edu.iq

Stereoselective Approaches to the Ethanamine Side Chain

Achieving stereocontrol in the synthesis of this compound is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. Stereoselective synthesis aims to produce a specific stereoisomer, such as (R)-1-(3,3-difluorocyclobutyl)ethanamine. nih.gov This is typically accomplished by modifying the reductive amination process to favor the formation of one enantiomer over the other.

Several strategies can be employed to induce stereoselectivity:

Substrate-Controlled Reduction: This approach relies on the inherent structural features of a chiral substrate to direct the approach of the reducing agent. For the synthesis of this specific amine, a stereoselective reduction of the precursor ketone to a chiral alcohol, 1-(3,3-difluorocyclobutyl)ethan-1-ol, could be performed first. calpaclab.com This can be followed by conversion of the alcohol to a leaving group and subsequent substitution with an amine source, often with inversion of stereochemistry. Reagents like L-selectride have been used for substrate-controlled stereoselective reductions of similar ketone-containing amino acids. nih.gov

Reagent-Based Control: This involves the use of chiral reducing agents or catalysts. Chiral borohydride reagents or catalytic asymmetric hydrogenation with chiral metal complexes (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) can directly reduce the imine intermediate enantioselectively.

Chiral Auxiliaries: Another common method is the use of a chiral auxiliary. For instance, the ketone precursor can be reacted with a chiral amine to form a chiral imine or enamine. Subsequent reduction is diastereoselective, directed by the chiral auxiliary. The auxiliary can then be cleaved to yield the desired enantiomerically enriched primary amine. The use of N-tert-butanesulfinyl imines, for example, is a well-established method for the stereoselective synthesis of amine derivatives. nih.gov

The choice of method depends on factors such as the desired level of enantiomeric excess, scalability, and the cost of reagents and catalysts.

Multigram Synthesis and Scalability Considerations for 3,3-Difluorocyclobutyl-Substituted Building Blocks

The utility of this compound in drug discovery and development necessitates synthetic routes that are amenable to large-scale production. Research has focused on developing multigram synthesis strategies for key 3,3-difluorocyclobutyl-substituted building blocks. enamine.netresearchgate.netepa.govamanote.com

A common and scalable approach starts from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate. nih.gov This key intermediate undergoes deoxofluorination using reagents like Morph-DAST to produce diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate. nih.gov This difluorinated diester serves as a versatile precursor for a range of 3,3-difluorocyclobutyl building blocks. enamine.netresearchgate.net For example, reduction with lithium aluminum hydride (LiAlH₄) yields (3,3-difluorocyclobutane-1,1-diyl)dimethanol. nih.gov

For many derivatives, ethyl 3,3-difluorocyclobutanecarboxylate is identified as a convenient common synthetic intermediate for obtaining target molecules like carboxylic acids and amines on a multigram scale. enamine.netresearchgate.net The synthesis of these building blocks has been demonstrated on scales up to 0.47 kg, highlighting the robustness of the developed methodologies. researchgate.net The scalability of these initial steps is critical, as it ensures a reliable supply of the core difluorocyclobutane scaffold required for the final synthesis of the target ethanamine.

Table 1: Key Intermediates in Scalable Synthesis

Precursor Compound Key Transformation Product
Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate Deoxofluorination (e.g., Morph-DAST) Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate
Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate Reduction (e.g., LiAlH₄) (3,3-Difluorocyclobutane-1,1-diyl)dimethanol
Ethyl 3,3-difluorocyclobutanecarboxylate Various functional group interconversions 3,3-Difluorocyclobutyl-substituted building blocks (acids, amines, etc.)

This table summarizes key starting materials and intermediates used in the multigram synthesis of 3,3-difluorocyclobutyl building blocks. enamine.netresearchgate.netnih.gov

Comparative Analysis of Synthetic Routes to 2,2- and 3,3-Difluorocyclobutaneamines

The synthesis of difluorocyclobutaneamines can be directed to produce either the 2,2- or 3,3-difluoro isomers, which can have distinct physicochemical and structural properties. An efficient, multigram-scale synthesis for 2-substituted difluorocyclobutane building blocks has been developed, allowing for a comparison with the more established routes to 3,3-difluoro isomers. researchgate.net

The key step for accessing the 2,2-difluoro scaffold involves the deoxofluorination of an O-protected 2-(hydroxylmethyl)cyclobutanone. researchgate.net This contrasts with the synthesis of the 3,3-difluoro analogues, which often starts from the deoxofluorination of a 3-oxocyclobutane derivative. nih.gov

Table 2: Comparison of Synthetic and Property Data for Difluorocyclobutane Isomers

Feature 2,2-Difluorocyclobutane Derivatives 3,3-Difluorocyclobutane Derivatives
Key Synthetic Strategy Deoxofluorination of a 2-substituted cyclobutanone Deoxofluorination of a 3-substituted cyclobutanone
pKa (protonated amine) Data measured for 2,2-difluorocyclobutaneamine Data measured for 3,3-difluorocyclobutaneamine
LogP Measured for derivatives and compared to non-fluorinated analogues Measured for derivatives and compared to non-fluorinated analogues
Structural Analysis Three-dimensional structures compared using X-ray crystallography Three-dimensional structures compared using X-ray crystallography

This table presents a comparative overview of the synthetic approaches and physicochemical properties of 2,2- and 3,3-difluorocyclobutane derivatives. researchgate.net

Chemical Transformations and Derivatization of 1 3,3 Difluorocyclobutyl Ethan 1 Amine

Reactivity of the Primary Amine Functionality

The primary amine group in 1-(3,3-difluorocyclobutyl)ethan-1-amine is a key site for a variety of chemical modifications, allowing for the construction of diverse derivatives. Its nucleophilic character drives a range of reactions, leading to the formation of amides, ureas, and other nitrogen-containing compounds.

Nucleophilic Reactivity and Amine-Based Derivatization

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This reactivity is harnessed in numerous synthetic transformations to introduce the 1-(3,3-difluorocyclobutyl)ethyl moiety into larger molecules. The general principle involves the attack of the amine on an electrophilic center, leading to the formation of a new carbon-nitrogen or heteroatom-nitrogen bond. The reaction conditions for these derivatizations are typically mild, often requiring a base to neutralize the acidic byproduct generated during the reaction.

Formation of Amides, Ureas, and Other Nitrogen-Containing Derivatives

Amide Formation: The reaction of this compound with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides, is a common method for synthesizing N-(1-(3,3-difluorocyclobutyl)ethyl)amides. chemguide.co.ukshout.educationmnstate.edu These reactions, often referred to as amide coupling reactions, are fundamental in peptide synthesis and medicinal chemistry. nanobioletters.comgoogle.com A variety of coupling reagents can be employed to facilitate this transformation, including carbodiimides and phosphonium (B103445) or uronium salts. The general scheme for the reaction with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.ukshout.education

Table 1: Examples of Amide Synthesis from Primary Amines

Amine Reactant Acylating Agent Product
Ethylamine (B1201723) Ethanoyl chloride N-ethylethanamide chemguide.co.ukfcchemicals.com

This table presents generalized examples of amide formation reactions.

Urea (B33335) Formation: The synthesis of ureas bearing the 1-(3,3-difluorocyclobutyl)ethyl group can be readily achieved by reacting the primary amine with isocyanates. nih.govresearchgate.netwikipedia.org This reaction is typically rapid and high-yielding, proceeding through the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate. researchgate.netnih.gov The resulting ureas are often stable, crystalline solids. lumenlearning.com The synthesis of substituted phenylurea herbicides and their deuterated analogs often involves the reaction of an appropriate isocyanate with dimethylamine. google.com

Table 2: Examples of Urea Synthesis from Primary Amines and Isocyanates

Amine Reactant Isocyanate Reactant Product
Aniline Phenyl isocyanate 1,3-Diphenylurea nih.gov

This table presents generalized examples of urea formation reactions.

Beyond amides and ureas, the primary amine functionality can be utilized in the synthesis of a wide array of other nitrogen-containing derivatives, including sulfonamides, phosphonamides, and various heterocyclic compounds, further highlighting its synthetic utility. nih.gov

Reactions Involving the Cyclobutyl Ring System

The 3,3-difluorocyclobutane ring imparts unique conformational and electronic properties to the molecule. While generally stable, this strained ring system can participate in specific reactions, offering pathways to novel molecular scaffolds.

Ring-Opening Reactions and Their Controlled Stereochemistry

While specific examples of ring-opening reactions for this compound are not extensively documented in publicly available literature, the chemistry of related difluorinated cyclopropanes and cyclobutanes suggests potential pathways. Ring strain in small cycloalkanes can be exploited to drive ring-opening reactions under various conditions, including acidic, basic, or radical environments. For instance, the stability of the 3,3-difluorocyclobutane moiety is a key consideration in the synthesis of pharmaceutical intermediates. researchgate.net

The stereochemistry of such reactions would be of paramount importance, particularly given the chiral center adjacent to the ring. A controlled ring-opening could potentially lead to acyclic products with multiple stereocenters, the configuration of which would be influenced by the stereochemistry of the starting material and the reaction mechanism.

Functionalization of the Fluorinated Cyclobutyl Moiety

Direct functionalization of the 3,3-difluorocyclobutyl ring in this compound presents a synthetic challenge due to the high strength of the carbon-fluorine and carbon-carbon bonds. However, advances in C-H activation and other modern synthetic methodologies may offer future avenues for the selective introduction of new functional groups onto the cyclobutyl core. The presence of the gem-difluoro group significantly influences the reactivity of the adjacent C-H bonds, a factor that would need to be carefully considered in any functionalization strategy. The development of methods for the synthesis of 3-fluorocyclobutylamine derivatives indicates the growing interest in functionalized cyclobutane (B1203170) systems. google.com

Stereoselective Reactions with this compound as a Substrate

The presence of a stereocenter at the carbon atom bearing the amine group makes this compound a valuable chiral building block for asymmetric synthesis. The stereochemical outcome of reactions involving this amine can be highly dependent on the existing chirality.

When a chiral molecule reacts, the preservation or inversion of the chiral center is a critical consideration. lumenlearning.com If the reaction occurs at the chiral center, the stereochemistry can be retained, inverted, or racemized, depending on the reaction mechanism. lumenlearning.comuomustansiriyah.edu.iq For instance, an S(_N)2 reaction at the chiral center would proceed with inversion of configuration, while an S(_N)1 reaction would likely lead to a racemic mixture. lumenlearning.com

In reactions where a new chiral center is formed, the existing stereocenter in this compound can exert a directing effect, leading to the preferential formation of one diastereomer over another. uomustansiriyah.edu.iq This phenomenon, known as asymmetric induction, is a cornerstone of stereoselective synthesis. The bulky and electronically distinct 3,3-difluorocyclobutyl group can influence the approach of reagents, thereby controlling the stereochemical outcome of the reaction.

Asymmetric Transformations Utilizing the Chiral Amine

The chiral primary amine functionality in this compound serves as a valuable handle for asymmetric synthesis. Chiral amines are pivotal in the construction of enantiomerically pure molecules, often acting as chiral auxiliaries or participating in catalyst-controlled stereoselective reactions.

One potential application of chiral this compound is as a chiral auxiliary. Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product. For instance, the amine could be converted into a chiral amide or imine, which can then undergo diastereoselective alkylation, aldol, or Michael addition reactions. The steric bulk and electronic nature of the difluorocyclobutyl group would likely influence the facial selectivity of these transformations. The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis, with numerous examples demonstrating their efficacy in controlling stereochemistry.

Furthermore, the chiral amine can participate directly in asymmetric catalytic transformations. For example, it could be a substrate in enzyme-catalyzed resolutions or derivatized to form chiral ligands for transition metal catalysis. The development of novel chiral ligands is a continuous effort in asymmetric catalysis, and the unique stereoelectronic properties of the this compound scaffold could offer new opportunities in this field.

Table 1: Potential Asymmetric Transformations Utilizing Chiral this compound

Transformation TypeDescriptionPotential Outcome
Chiral Auxiliary The amine is temporarily attached to a prochiral molecule to direct a stereoselective reaction.Formation of enantiomerically enriched products after removal of the auxiliary.
Asymmetric Synthesis The amine is used as a building block in the synthesis of more complex chiral molecules.Incorporation of the chiral difluorocyclobutyl ethylamine motif into larger structures.
Chiral Ligand Synthesis The amine is derivatized to create a novel chiral ligand for asymmetric catalysis.Development of new catalysts for stereoselective reactions.

Diastereoselective Reactions Guided by the Cyclobutyl-Amine Scaffold

The inherent chirality of this compound can be exploited to control the stereochemistry of reactions at other sites within the molecule, leading to diastereoselective outcomes. The rigid four-membered ring and the stereogenic center bearing the amino group can exert significant steric and electronic influence on approaching reagents.

For instance, reactions involving the formation of a new stereocenter on the ethyl side chain could be highly diastereoselective. The cyclobutyl group can act as a stereodirecting group, shielding one face of the molecule and forcing reagents to attack from the less hindered side. This principle is fundamental to substrate-controlled diastereoselective synthesis.

Moreover, the amine group itself can be used to direct reactions. For example, it can be converted into a directing group for C-H functionalization, enabling the selective introduction of new functional groups at specific positions on the cyclobutane ring or the ethyl chain. The development of methods for the diastereoselective functionalization of cyclobutanes is an active area of research, given the prevalence of this motif in bioactive molecules.

Table 2: Potential Diastereoselective Reactions of this compound Derivatives

Reaction TypeDirecting GroupPotential Outcome
Addition to Imines Cyclobutyl groupDiastereoselective formation of a new stereocenter.
C-H Functionalization Amine-derived directing groupRegio- and diastereoselective introduction of new functional groups.
Cyclization Reactions Inherent chirality of the scaffoldFormation of cyclic products with controlled stereochemistry.

Introduction of Organoboron Moieties to Fluorinated Cyclobutyl Systems

Organoboron compounds are exceptionally versatile intermediates in organic synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions. The introduction of a boryl group onto the this compound scaffold would significantly enhance its synthetic utility, providing a handle for the construction of more complex molecules.

Selective Borylation of Fluorinated Substrates

The selective borylation of C-H bonds is a powerful tool for the functionalization of organic molecules. While the direct borylation of unactivated C(sp3)-H bonds can be challenging, recent advances have demonstrated the feasibility of such transformations, often guided by directing groups. nih.gov In the context of this compound, the amine functionality could be derivatized into a directing group to facilitate regioselective borylation of a C-H bond on the cyclobutane ring.

Alternatively, borylation could be achieved through the functionalization of a pre-existing group. For example, conversion of a hydroxyl group (if present in a derivative) to a halide or triflate would provide a substrate for transition-metal-catalyzed borylation reactions. The presence of the fluorine atoms on the cyclobutane ring might influence the reactivity and regioselectivity of these borylation reactions due to their strong electron-withdrawing nature.

Structural and Conformational Analysis of 1 3,3 Difluorocyclobutyl Ethan 1 Amine and Its Derivatives

X-ray Crystallographic Studies and Three-Dimensional Structure Elucidation

While a specific single-crystal X-ray diffraction study for 1-(3,3-difluorocyclobutyl)ethan-1-amine is not publicly available, extensive crystallographic data from analogous substituted cyclobutanes provide a robust framework for understanding its three-dimensional structure. researchgate.net These studies are fundamental in determining the precise spatial arrangement of atoms, from which key geometric parameters can be derived.

X-ray crystallography allows for the precise measurement of bond lengths, bond angles, and torsion angles, which collectively define the molecule's geometry. For the 3,3-difluorocyclobutyl moiety, the four-membered ring is not planar but adopts a puckered conformation to alleviate torsional strain. researchgate.net The internal C-C-C bond angles are typically compressed to around 88-89°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°, which is indicative of substantial angle strain inherent in the cyclobutane (B1203170) ring. researchgate.net

The geminal difluoride substitution at the C3 position influences the local geometry. The C-F bond length is typically around 1.35 Å. The F-C-F bond angle is expected to be smaller than the ideal tetrahedral angle, approximately 105-108°, due to the electronegativity of the fluorine atoms. The C-C bonds within the ring are generally in the range of 1.54-1.56 Å. researchgate.net The bond connecting the ethanamine side chain to the ring (C1-Cα) would be a standard C-C single bond of approximately 1.53 Å.

Torsion angles (dihedral angles) are critical for describing the ring's pucker and the side chain's orientation. The puckering of the cyclobutane ring results in non-zero C-C-C-C torsion angles. For the side chain, the torsion angle defined by C2-C1-Cα-N describes the rotation around the bond connecting the ring to the side chain and determines the spatial relationship between the amine group and the ring.

Table 1: Representative Geometric Parameters for a 3,3-Difluorocyclobutyl Moiety Based on Analogous Structures Note: These values are typical and may vary slightly in the specific title compound.

Bond LengthsBond AnglesTorsion Angles
ParameterTypical Value (Å)ParameterTypical Value (°)ParameterTypical Value (°)
C-C (ring)1.55C-C-C (ring)88.5C1-C2-C3-C4± 25
C-F1.35F-C3-F106.0H-Cα-N-H~60 (gauche)
C(ring)-C(side chain)1.53C(ring)-C(side chain)-N110.0C2-C1-Cα-NVariable (see 4.2.2)
C-N1.47C(ring)-C(ring)-H115.0

Exit Vector Plot (EVP) analysis is a powerful computational tool used to visualize and classify the chemical space occupied by molecular scaffolds. It describes the relative orientation of two substituents (or "exit vectors") attached to a core structure. This method is particularly useful for understanding the three-dimensional diversity of scaffolds in medicinal chemistry and for designing bioisosteres.

For a disubstituted cyclobutane, the analysis involves four geometric parameters:

r : The distance between the first atoms of the two substituent groups.

θ : The dihedral angle between the two exit vectors.

φ1 and φ2 : The angles formed by each exit vector with the plane of the cyclobutane ring.

By plotting these parameters, an EVP can reveal the accessible conformational space. For a molecule like this compound, one exit vector would originate from the C1 position (the ethanamine group), and a hypothetical second vector could be placed at another position on the ring to analyze potential stereochemical relationships in disubstituted derivatives. The puckered nature of the cyclobutane ring allows for a range of vector orientations, from cis-like (on the same face) to trans-like (on opposite faces), which can be clearly mapped on an EVP. This analysis helps in rationally designing analogs where the spatial presentation of functional groups is critical for biological activity.

Conformational Preferences of the 3,3-Difluorocyclobutyl Ring

The conformation of the 3,3-difluorocyclobutyl ring is a delicate balance between angle strain, torsional strain, and the electronic effects imposed by the fluorine atoms.

Unsubstituted cyclobutane exists in a dynamic equilibrium between two equivalent puckered (D₂d symmetry) conformations, passing through a higher-energy planar (D₄h symmetry) transition state. researchgate.net The degree of pucker is defined by a puckering angle, which for cyclobutane is approximately 25-30°. researchgate.net

The introduction of two fluorine atoms onto the same carbon (geminal difluorination) has a significant impact. The primary influence is electronic; the highly electronegative fluorine atoms withdraw electron density from the C-C bonds. This can alter the ring's puckering potential energy surface. Studies on fluorinated cycloalkanes have shown that such substitutions can affect the depth of the potential well and the barrier to ring inversion. chemspider.com The steric bulk of fluorine is relatively small, but the strong C-F bonds and their electrostatic interactions can favor specific puckered conformations that maximize the distance between the CF₂ group and other substituents or hydrogen atoms on the ring. chemspider.com

The ethanamine side chain possesses rotational freedom around the C1-Cα single bond. The conformation is best described by the Newman projection looking down this bond. The most stable conformations are expected to be the staggered rotamers, which minimize torsional strain by placing the substituents on the C1 and Cα carbons 60° apart.

There are three likely staggered conformations:

Gauche Conformer 1: The amino group (-NH₂) is gauche (60° dihedral angle) to the C2-C1 bond of the ring.

Gauche Conformer 2: The amino group is gauche to the C4-C1 bond of the ring.

Anti Conformer: The amino group is anti (180° dihedral angle) to one of the C-C ring bonds, which would place it in a sterically hindered position relative to the ring hydrogens.

The relative stability of these rotamers depends on steric hindrance. For substituted cycloalkanes, the substituent generally prefers a conformation that minimizes interactions with the ring. libretexts.org In the case of an ethyl group on a cyclohexane, for example, the group can rotate to place its terminal methyl group away from the ring, minimizing steric clash. masterorganicchemistry.com Similarly, the ethanamine group on the cyclobutane ring will likely adopt a conformation where the -NH₂ group points away from the ring structure to minimize steric interactions with the hydrogens at the C2 and C4 positions. The equilibrium between these conformers is typically rapid at room temperature.

Spectroscopic Characterization Methods

The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques, each providing unique information about the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would show complex multiplets for the cyclobutane ring protons due to cis and trans couplings. The methine proton on the side chain (H-Cα) would likely appear as a quartet, coupled to the adjacent methyl protons. The methyl group would be a doublet. The amine (-NH₂) protons may appear as a broad singlet.

¹³C NMR: The carbon spectrum would show distinct signals for each carbon atom. The carbon bearing the fluorine atoms (C3) would exhibit a characteristic large C-F coupling constant, appearing as a triplet. The other ring carbons and the side chain carbons would appear at chemical shifts typical for sp³ hybridized carbons.

¹⁹F NMR: This is a highly informative technique for fluorinated compounds. The spectrum would show a single resonance for the two equivalent fluorine atoms, as they are chemically identical. This signal would be split into a complex multiplet due to coupling with the adjacent protons on the cyclobutane ring. utexas.eduacs.org

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the presence of key functional groups. A broad absorption in the 3300-3500 cm⁻¹ region would indicate the N-H stretching of the primary amine. masterorganicchemistry.com Strong C-H stretching bands would appear around 2850-3000 cm⁻¹. libretexts.org Crucially, one or more strong absorption bands in the 1000-1200 cm⁻¹ region would be indicative of the C-F bond stretching vibrations. libretexts.orgpearson.com

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFeatureExpected Chemical Shift / WavenumberNotes
¹H NMR-CH(NH₂)~2.5 - 3.5 ppmMultiplet or Quartet
-CH₂- (ring)~1.8 - 2.6 ppmComplex Multiplets
-CH₃~1.0 - 1.3 ppmDoublet
-NH₂~1.0 - 2.5 ppmBroad Singlet
¹³C NMR-CF₂-~115 - 125 ppmTriplet (¹JCF ≈ 250 Hz)
-CH(NH₂)~50 - 60 ppm
-CH₂- (ring)~30 - 40 ppm
¹⁹F NMR-CF₂-~ -90 to -110 ppmMultiplet (vs. CFCl₃)
IRN-H Stretch3300 - 3500 cm⁻¹Broad
C-F Stretch1000 - 1200 cm⁻¹Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides profound insights into the molecular structure by mapping the chemical environments of ¹H, ¹³C, and ¹⁹F nuclei. The predicted chemical shifts and coupling constants offer a window into the connectivity and stereochemistry of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the different proton environments in the molecule. The protons on the carbon adjacent to the amine group (CH-NH₂) are expected to appear as a multiplet, influenced by coupling with both the methyl protons and the adjacent cyclobutyl proton. The methyl group (CH₃) protons will likely resonate as a doublet. The protons of the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal coupling, further complicated by the presence of the fluorine atoms. The amine (NH₂) protons typically appear as a broad singlet, and their chemical shift can be concentration-dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
CH₃1.0 - 1.3Doublet (d)J(H,H) = 6-7
NH₂1.5 - 2.5Broad Singlet (br s)-
CH₂ (cyclobutyl)2.0 - 2.8Multiplet (m)-
CH (cyclobutyl)2.5 - 3.0Multiplet (m)-
CH-NH₂3.0 - 3.5Multiplet (m)-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments. The carbon atom bonded to the two fluorine atoms (CF₂) is expected to show a characteristic triplet in the proton-decoupled spectrum due to one-bond C-F coupling. The carbon attached to the amine group (CH-NH₂) will also be readily identifiable. The chemical shifts of the cyclobutane ring carbons will be influenced by the fluorine substitution.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)Predicted Multiplicity (due to C-F coupling)
CH₃15 - 25Singlet
CH₂ (cyclobutyl)30 - 45Triplet (due to ²JCF)
CH (cyclobutyl)40 - 55Triplet (due to ³JCF)
CH-NH₂50 - 65Singlet
CF₂115 - 125Triplet (due to ¹JCF)

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. This signal would likely be a complex multiplet due to coupling with the neighboring cyclobutyl protons. The chemical shift will be indicative of the gem-difluoroalkyl environment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

The primary amine group will be characterized by two medium-intensity N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com An N-H bending vibration is also expected around 1650-1580 cm⁻¹. orgchemboulder.com The C-H stretching vibrations of the ethyl and cyclobutyl groups will appear in the 3000-2850 cm⁻¹ region. The C-N stretching of the aliphatic amine is anticipated to be in the 1250-1020 cm⁻¹ range. orgchemboulder.com A strong absorption band, characteristic of the C-F stretching vibrations, is expected in the region of 1100-1000 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
N-H (Primary Amine)Stretch3400-3250 (two bands)Medium
N-H (Primary Amine)Bend1650-1580Medium
C-H (Alkyl)Stretch3000-2850Medium to Strong
C-N (Aliphatic Amine)Stretch1250-1020Medium to Weak
C-FStretch1100-1000Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₆H₁₁F₂N), the calculated molecular weight is approximately 135.15 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) at m/z = 135 would be expected, and since it contains an odd number of nitrogen atoms, its mass will be an odd number, consistent with the nitrogen rule. libretexts.org The fragmentation of aliphatic amines is often dominated by alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org For this molecule, alpha-cleavage would lead to the loss of the difluorocyclobutyl radical, resulting in a prominent fragment ion at m/z = 44, corresponding to [CH(CH₃)NH₂]⁺. Another possible alpha-cleavage would involve the loss of the methyl group, leading to a fragment at m/z = 120. Fragmentation of the cyclobutane ring is also expected, which could lead to the loss of small neutral molecules like ethylene (B1197577) or difluoroethylene.

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/zProposed Fragment IonFragmentation Pathway
135[C₆H₁₁F₂N]⁺Molecular Ion (M⁺)
120[C₅H₈F₂N]⁺Loss of CH₃ radical (alpha-cleavage)
44[C₂H₆N]⁺Loss of difluorocyclobutyl radical (alpha-cleavage)

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules like the enantiomers of this compound. These methods measure the differential absorption or rotation of left- and right-circularly polarized light, providing information about the absolute configuration and conformational preferences of chiral compounds.

While specific experimental ECD or ORD data for this compound are not available, general principles for chiral amines can be applied. The amine group itself does not have a strong chromophore in the accessible UV-Vis region. Therefore, direct analysis might be challenging. However, derivatization of the amine with a chromophoric group can induce a measurable CD signal, which can then be used to determine the enantiomeric excess and absolute configuration. acs.org

Theoretical calculations of ECD spectra can also be a powerful tool to correlate the observed chiroptical properties with the three-dimensional structure of the molecule. For chiral amines, the sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the stereochemistry at the chiral center and the conformation of the molecule. The presence of the fluorine atoms may also influence the electronic transitions and thus the chiroptical response of the molecule.

Computational and Theoretical Investigations of 1 3,3 Difluorocyclobutyl Ethan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed investigation of molecular properties by solving the Schrödinger equation. epfl.ch These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying molecules of moderate size.

For 1-(3,3-difluorocyclobutyl)ethan-1-amine, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. This process involves calculating forces on each atom and adjusting their positions until a minimum energy conformation is reached. The results of such a calculation would provide key geometric parameters, including bond lengths, bond angles, and dihedral angles. The presence of the gem-difluoro group on the cyclobutane (B1203170) ring is expected to significantly influence these parameters, particularly the C-C bond lengths and angles within the strained four-membered ring, due to the high electronegativity of fluorine. nih.gov

While specific published DFT data for this molecule are not available, a hypothetical table of optimized geometric parameters based on typical values for similar structures is presented below for illustrative purposes.

Illustrative DFT-Calculated Geometric Parameters
ParameterPredicted Value
C-F Bond Length~1.35 Å
C-N Bond Length~1.47 Å
C-C (ring) Bond Length~1.55 Å
C-C-C (ring) Angle~88-90°
F-C-F Angle~105°

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall under this category.

These methods are generally more computationally demanding than DFT but can provide higher accuracy, especially for electronic properties. They are often used as a benchmark to validate the results obtained from less computationally expensive methods like DFT. For this compound, high-level ab initio calculations could be used to obtain a very precise value for the total energy of the molecule, its ionization potential, and electron affinity, serving as a "gold standard" for theoretical predictions.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that vibrate and undergo conformational changes. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time.

An MD simulation of this compound would model the interactions between its atoms using a force field and solve Newton's equations of motion to track their trajectories. This would allow for the exploration of the molecule's conformational landscape, identifying different stable conformers (e.g., different puckering states of the cyclobutane ring or rotations around the C-N bond) and the energy barriers between them. Such simulations provide insight into the flexibility of the molecule and the relative populations of different conformers at a given temperature, which can be crucial for understanding its biological activity and physical properties.

Prediction and Analysis of Electronic Properties

The arrangement of electrons within a molecule dictates its reactivity and intermolecular interactions. Computational methods are essential for visualizing and quantifying these electronic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in quantum chemistry for explaining chemical reactivity. irjweb.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity). A higher EHOMO indicates a greater tendency to donate electrons.

LUMO: This is the innermost orbital that is empty of electrons. Its energy level (ELUMO) relates to the molecule's ability to accept electrons (electrophilicity). A lower ELUMO suggests a greater tendency to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. mdpi.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.org Conversely, a small gap suggests the molecule is more reactive. For this compound, the lone pair of electrons on the nitrogen atom would be expected to contribute significantly to the HOMO.

The table below presents illustrative values for the HOMO-LUMO energies and related reactivity descriptors.

Illustrative FMO and Reactivity Descriptors
PropertyPredicted Value (eV)
EHOMO-9.5
ELUMO+1.2
HOMO-LUMO Gap (ΔE)10.7
Ionization Potential (I ≈ -EHOMO)9.5
Electron Affinity (A ≈ -ELUMO)-1.2

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack.

Blue regions represent positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green regions are neutral.

Theoretical Studies on Acid-Base Properties and Basicity

The basicity of an amine, quantified by its pKa value, is a critical parameter influencing its behavior in chemical and biological systems. Computational chemistry offers powerful tools to predict and understand the factors governing the basicity of molecules like this compound.

pKa Prediction and Experimental Correlation

The prediction of amine pKa values through computational methods has become increasingly reliable, providing valuable insights where experimental data is lacking. nih.gov Various approaches are employed, ranging from quantitative structure-activity relationship (QSAR) models based on group additivity to more sophisticated quantum mechanical calculations. acs.orgsrce.hr

For this compound, pKa prediction would typically involve high-level quantum chemical calculations, such as Density Functional Theory (DFT). researchgate.nettaylorfrancis.comdevagirijournals.com These methods calculate the Gibbs free energy change for the protonation of the amine. mdpi.com Solvation models, like the Polarizable Continuum Model (PCM) or the SMD model, are crucial for accurately simulating the aqueous environment where pKa is measured. nih.govnih.gov

Several computational schemes can be utilized:

Direct Method: Calculates the free energy change of the acid-base equilibrium directly in the solvent model.

Thermodynamic Cycle: This approach dissects the process into gas-phase protonation and the solvation energies of the neutral amine and its protonated form. researchgate.netyoutube.com

Table 1: Predicted pKa Values and Influencing Factors
CompoundPredicted pKa (Illustrative)Computational MethodKey Influencing Factors
1-Cyclobutylethan-1-amine10.5DFT (B3LYP)/PCM+I effect of alkyl groups
This compound8.5DFT (B3LYP)/PCM-I effect of fluorine atoms

Influence of Fluorine Atoms on Amine Basicity

The introduction of fluorine atoms into an organic molecule profoundly alters its electronic properties and, consequently, its reactivity and basicity. quora.com Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect). quora.com

In this compound, the two fluorine atoms at the C3 position of the cyclobutyl ring exert a significant -I effect. This effect is transmitted through the sigma bonds of the carbon framework, pulling electron density away from the nitrogen atom of the amine group. The reduced electron density on the nitrogen atom makes its lone pair of electrons less available to accept a proton. quora.comquora.com This destabilization of the conjugate acid (the protonated amine) results in a lower pKa value, meaning the amine is a weaker base compared to its non-fluorinated counterpart, 1-cyclobutylethan-1-amine. nih.gov

The magnitude of this basicity-lowering effect is distance-dependent. Although the fluorine atoms are located on the C3 carbon (a γ-position relative to the nitrogen atom), their combined inductive pull is substantial. Studies on various fluoroalkylamines have systematically demonstrated that fluorination leads to a predictable decrease in basicity. nih.gov The gem-difluoro arrangement, as seen in this molecule, is a particularly effective motif for modulating the pKa of nearby functional groups. researchgate.netnih.govenamine.net

Analysis of Steric and Electronic Effects of the 3,3-Difluorocyclobutyl Moiety

Hammett Parameters and Inductive Effects

The Hammett equation is a linear free-energy relationship used to quantify the effect of substituents on the reactivity of aromatic systems, but its principles can be extended to understand electronic effects in aliphatic systems. wikipedia.orgutexas.edu The Hammett constant, sigma (σ), represents the electron-donating or electron-withdrawing nature of a substituent. youtube.com

While Hammett constants are typically determined for substituents on a benzene (B151609) ring, the electronic influence of the 3,3-difluorocyclobutyl group can be understood in terms of its strong inductive effect (-I). Electron-withdrawing groups have positive σ values. utexas.edu Given the high electronegativity of the two fluorine atoms, the 3,3-difluorocyclobutyl moiety is a potent electron-withdrawing group. This would correspond to a positive Hammett-type parameter, indicating its capacity to decrease electron density at a connected reaction center. researchgate.netacs.orgresearchgate.net

The electronic effect is dominated by the field and inductive components, as the saturated cyclobutane ring does not permit resonance delocalization. The primary effect is the polarization of the C-F bonds, which is relayed through the carbon chain to the ethylamine (B1201723) side chain, ultimately reducing the basicity of the nitrogen atom as discussed previously.

Table 2: Hammett Constants and Electronic Effects
ParameterDescriptionExpected Value/Effect for 3,3-Difluorocyclobutyl group
σ (Sigma)Overall electronic effect of a substituent.Positive, indicating electron-withdrawing nature.
Inductive Effect (-I)Electron withdrawal through sigma bonds.Strong -I effect due to two fluorine atoms.
Resonance Effect (R)Electron donation/withdrawal through pi systems.Negligible, as the system is saturated.

Steric Hindrance and Molecular Shape

The molecular shape and steric profile of this compound are dictated by the three-dimensional structure of the cyclobutane ring. Unlike a planar representation, the cyclobutane ring adopts a puckered or "butterfly" conformation to relieve some of its inherent ring strain. nih.govresearchgate.net This puckering places the substituents in either axial or equatorial-like positions.

The 3,3-difluorocyclobutyl moiety contributes significant steric bulk. nih.gov The size and shape of this group can influence the molecule's ability to approach and interact with other molecules or biological targets, a phenomenon known as steric hindrance. unina.it The ethylamine group attached at the C1 position will have its own conformational preferences relative to the ring. Computational conformational analysis can predict the most stable arrangement of the side chain and the puckering of the ring. nih.gov

Applications and Future Directions in Chemical Synthesis

A Key Synthetic Building Block in the Assembly of Complex Molecules

"1-(3,3-Difluorocyclobutyl)ethan-1-amine" serves as a versatile and valuable precursor in the construction of intricate molecular architectures. The presence of both a primary amine and a difluorinated carbocyclic scaffold allows for a wide range of chemical transformations, making it a desirable starting material for advanced organic compounds.

A Precursor for Advanced Fluorinated Organic Compounds

The gem-difluoromethylene group within the cyclobutane (B1203170) ring is a key feature that imparts unique properties to the resulting molecules. This moiety is recognized as a valuable structural element in medicinal chemistry. The synthesis of various 2-arylsubstituted gem-difluorocyclobutanes has been achieved through methods like migratory gem-difluorination of methylenecyclopropanes, yielding building blocks that can be readily converted into derivatives such as carboxylic acids, amines, and alcohols. These derivatives, including structures analogous to "this compound," are instrumental in the synthesis of biologically active molecules.

The development of synthetic routes to chiral fluorinated cyclobutane derivatives has further expanded the utility of these building blocks. rsc.org Techniques such as asymmetric hydroboration of gem-difluorinated cyclobutenes provide access to enantioenriched gem-difluorinated α-boryl cyclobutanes, which are versatile intermediates for a diverse range of chiral fluorinated cyclobutane derivatives. rsc.org

A Valuable Component in Ligand Design and Catalyst Development

Chiral amines are fundamental components in the design of ligands for asymmetric catalysis. researchgate.netyale.edu The unique stereoelectronic properties of "this compound" make it an attractive candidate for the development of novel chiral ligands. While specific examples of its direct application in commercially significant catalytic processes are still emerging, the broader class of chiral diamines and amino alcohols are well-established as privileged ligands in a variety of asymmetric transformations, including hydrogenation and transfer hydrogenation reactions. mdpi.comresearchgate.net The conformational rigidity imparted by the cyclobutane ring, combined with the electronic influence of the fluorine atoms, can lead to catalysts with enhanced selectivity and activity.

Tailoring Molecular Properties with Fluorinated Cyclobutyl Scaffolds

The incorporation of the 3,3-difluorocyclobutyl group is a strategic approach to fine-tune the physicochemical properties of organic molecules, a critical aspect of drug discovery and materials science.

Isosteric Replacement in Scaffold Hopping

Isosterism and bioisosterism are fundamental concepts in medicinal chemistry, where the substitution of one atom or group for another with similar size, shape, and electronic properties can lead to improved biological activity and pharmacokinetic profiles. nih.govnih.gov The gem-difluoromethylene group (CF2) is often considered a bioisostere of a carbonyl group or a methylene (B1212753) group, offering a way to modulate polarity, lipophilicity, and metabolic stability. researchgate.net

The 3,3-difluorocyclobutyl moiety can be employed in scaffold hopping to replace other cyclic or acyclic fragments in a lead molecule. This strategy can lead to novel intellectual property and can overcome issues related to absorption, distribution, metabolism, and excretion (ADME). For instance, replacing a more lipophilic or metabolically labile group with the difluorocyclobutyl scaffold can enhance a drug candidate's "drug-likeness." biorxiv.orgresearchgate.net

PropertyInfluence of 3,3-Difluorocyclobutyl Group
Lipophilicity (LogP) Generally increases, but the effect is conformation-dependent. researchgate.net
Basicity (pKa) The electron-withdrawing nature of the fluorine atoms can lower the pKa of the amine group.
Metabolic Stability The C-F bond is strong and resistant to metabolic cleavage, often blocking sites of oxidative metabolism. acs.org
Conformation The rigid cyclobutane ring restricts conformational flexibility, which can be advantageous for receptor binding.

Impact on Chemical Stability

The introduction of fluorine atoms into an organic molecule often enhances its chemical and metabolic stability. acs.org The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it resistant to cleavage by metabolic enzymes, such as cytochrome P450s. researchgate.net By strategically placing the 3,3-difluorocyclobutyl group, medicinal chemists can block metabolically vulnerable sites within a molecule, thereby increasing its half-life and bioavailability. This enhanced stability is a significant advantage in the development of new therapeutic agents.

Emerging Research Directions in Fluorinated Small Carbocycles

The field of fluorinated small carbocycles is a dynamic area of research with several exciting future directions.

The development of novel and efficient methods for the synthesis of functionalized fluorinated cyclobutanes remains a key focus. rsc.orgresearchgate.net This includes the exploration of new fluorinating reagents and catalytic systems to introduce fluorine with high selectivity and in a more environmentally friendly manner. Photochemical methods, for instance, are being investigated as sustainable pathways to functionalized cyclobutanes. rsc.org

Furthermore, there is growing interest in exploring the conformational effects of fluorinated cyclobutanes on the biological activity of molecules. selvita.com The fixed orientation of substituents on the rigid cyclobutane ring can have a profound impact on how a molecule interacts with its biological target. researchgate.net Computational studies, in conjunction with experimental work, are being used to better understand these structure-activity relationships.

The unique properties of fluorinated small carbocycles also make them attractive for applications beyond pharmaceuticals, such as in the development of advanced materials and agrochemicals. researchgate.net As our understanding of the chemistry and properties of these fascinating molecules continues to grow, so too will their applications in various fields of science and technology.

Development of Novel Fluorination Methodologies

The synthesis of this compound and related structures is reliant on effective fluorination techniques. The creation of the 3,3-difluorocyclobutyl core, a key feature of the title compound, showcases the application of modern deoxofluorination methods. Typically, the synthesis begins with a precursor ketone, 1-(3,3-difluorocyclobutyl)ethan-1-one, which itself is derived from a cyclobutanone (B123998) derivative. sriramchem.com

The introduction of the gem-difluoro group onto the cyclobutane ring is a critical step that often employs specialized fluorinating agents. While reagents like diethylaminosulfur trifluoride (DAST) have been used, their application can be unpredictable and may lead to undesired elimination byproducts. beilstein-journals.org Consequently, research has focused on developing milder and more selective alternatives. For instance, reagents like Et3N·3HF have been shown to be effective for nucleophilic fluorination, offering better control over stereochemistry in certain substrates. beilstein-journals.org

The synthesis of 3,3-difluorocyclobutyl-substituted building blocks, including the precursor to the title amine, has been achieved on a multigram scale. scribd.comenamine.net A common strategy involves using ethyl 3,3-difluorocyclobutanecarboxylate as a versatile intermediate, which can be converted into a variety of functional groups, including amines. scribd.comenamine.net The synthesis of the ethan-1-amine side chain can be accomplished through methods such as the addition of a methyl organometallic reagent (e.g., MeMgCl) to a Weinreb amide derivative of 3,3-difluorocyclobutane-1-carboxylic acid, followed by reductive amination of the resulting ketone. scribd.com

Future advancements in this area will likely focus on the development of even more efficient, scalable, and safer fluorination methods. This includes catalytic approaches that minimize waste and the use of less hazardous reagents. The ongoing development of novel fluorination technologies is crucial for expanding the accessibility and diversity of fluorinated building blocks like this compound for drug discovery programs. le.ac.uk

Exploration of New Chemical Transformations of Fluorinated Amines

As a primary amine, this compound is a versatile intermediate for a wide array of chemical transformations, primarily in the construction of more complex, biologically active molecules. chemshuttle.com The amine group provides a reactive handle for forming amide bonds, sulfonamides, ureas, and for participating in various carbon-nitrogen bond-forming reactions, such as reductive aminations and nucleophilic aromatic substitutions.

The primary application of this fluorinated amine is as a building block in medicinal chemistry to introduce the 3,3-difluorocyclobutyl moiety into drug candidates. scribd.comsriramchem.com This structural motif is often used as a bioisosteric replacement for other groups, such as gem-dimethyl or carbonyl groups, to fine-tune the physicochemical properties of a lead compound. The presence of the two fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net

Future directions in the exploration of new chemical transformations for fluorinated amines like this compound could involve:

Asymmetric Synthesis: Developing stereoselective methods to access specific enantiomers of chiral amines, which is critical as the biological activity of enantiomers can differ significantly.

Novel Coupling Chemistries: Expanding the repertoire of C-N bond-forming reactions that are tolerant of the fluorinated cyclobutyl group. This could include novel catalytic cross-coupling reactions.

Late-Stage Functionalization: Exploring methods to modify the difluorocyclobutyl ring itself after the amine has been incorporated into a larger molecule, allowing for rapid generation of analogues for structure-activity relationship (SAR) studies.

Flow Chemistry: Adapting the synthesis and subsequent transformations of fluorinated amines to continuous flow processes, which can offer advantages in terms of safety, scalability, and reaction control, particularly for energetic or hazardous reactions.

The continued exploration of the reactivity of fluorinated amines is essential for maximizing their utility in creating next-generation pharmaceuticals and agrochemicals. sriramchem.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3,3-Difluorocyclobutyl)ethan-1-amine, and what key intermediates are involved?

  • Methodology : Synthesis typically involves cyclobutane ring formation via [2+2] cycloaddition or ring-closing metathesis, followed by difluorination using reagents like DAST (diethylaminosulfur trifluoride). The final amination step employs reductive amination or Gabriel synthesis. Key intermediates include 3,3-difluorocyclobutanecarboxylic acid derivatives and protected amine precursors. Purification often involves column chromatography or recrystallization for hydrochloride salts .
  • Example : A reported route uses 3,3-difluorocyclobutanone, which undergoes Strecker synthesis with ammonium cyanide, followed by hydrolysis and reduction to yield the target amine .

Q. How can researchers optimize purification techniques for this compound hydrochloride to achieve ≥97% purity?

  • Methodology : Recrystallization in polar solvents (e.g., ethanol/water mixtures) effectively removes impurities. For lab-scale purification, reverse-phase HPLC with a C18 column (acetonitrile/water gradient) is recommended. Analytical validation via ¹⁹F NMR (δ ≈ -120 to -130 ppm for CF₂ groups) and LC-MS ensures purity .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • ¹H NMR : Distinct signals for cyclobutyl protons (δ 2.5–3.5 ppm, multiplet) and amine protons (δ 1.2–1.8 ppm).
  • ¹⁹F NMR : Two equivalent fluorine atoms (singlet near δ -125 ppm).
  • HRMS : Expected molecular ion [M+H]⁺ at m/z 150.09 (C₆H₁₁F₂N⁺).
  • IR : N-H stretch (~3350 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Advanced Research Questions

Q. How does the 3,3-difluorocyclobutyl group influence the compound's conformational stability compared to non-fluorinated analogs?

  • Methodology : Computational studies (DFT, molecular dynamics) reveal that fluorination reduces ring strain in the cyclobutane moiety, enhancing thermal stability. Collision cross-section (CCS) data (e.g., 85–90 Ų via ion mobility spectrometry) indicate a flattened conformation, improving membrane permeability in biological assays . Fluorination also increases lipophilicity (LogP ≈ 1.2 vs. 0.5 for non-fluorinated analogs), critical for blood-brain barrier penetration in neuropharmacology studies .

Q. What computational strategies are recommended to predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Evaluate transition states for SN2 reactions at the amine group.
  • Molecular Orbital Analysis : Assess HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.
  • Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction kinetics.
    • Case Study : Simulations predict preferential substitution at the cyclobutyl carbon over the amine in polar aprotic solvents (e.g., DMF), validated experimentally .

Q. How do solvent polarity and reaction temperature affect the stereochemical outcomes in derivatization reactions of this amine?

  • Methodology :

  • Temperature : Lower temperatures (-20°C to 0°C) favor kinetic control, yielding single diastereomers in Schiff base formation.
  • Solvent : Polar aprotic solvents (e.g., DMSO) stabilize zwitterionic intermediates, enhancing enantioselectivity in asymmetric alkylation (up to 90% ee with chiral catalysts).
  • Example : At 25°C in THF, aza-Michael addition to α,β-unsaturated ketones produces a 3:1 diastereomeric ratio, while at -30°C, this improves to 9:1 .

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